BenchChemオンラインストアへようこそ!

(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide

Anticancer Cyanoacrylamide Breast carcinoma

This compound delivers a ~100-fold potency advantage over N-(4-nitrophenyl)acrylamide (~1 mM IC₅₀) in MCF-7 cells via caspase-dependent apoptosis. Its defined D–π–A architecture—4-(diethylamino)phenyl donor, cyanoacrylamide π-bridge, and 4-nitrophenyl amide acceptor—enables dual use as an anticancer hit and fluorescent probe, unlike Entacapone. Prioritize this scaffold for SAR studies, live-cell imaging, and neuroprotection assays.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 444591-05-3
Cat. No. B2432197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide
CAS444591-05-3
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C20H20N4O3/c1-3-23(4-2)18-9-5-15(6-10-18)13-16(14-21)20(25)22-17-7-11-19(12-8-17)24(26)27/h5-13H,3-4H2,1-2H3,(H,22,25)/b16-13+
InChIKeyORACLIXIGQLDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-2-Cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide (CAS 444591-05-3): Baseline Characterization


(E)-2-Cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide is a synthetic cyanoacrylamide derivative characterized by a donor–π–acceptor architecture, incorporating a 4-(diethylamino)phenyl donor, a central cyano-substituted acrylamide π-bridge, and a 4-nitrophenyl amide acceptor . With a molecular formula of C20H20N4O3 and a molecular weight of 364.405 g/mol, the compound crystallizes in the (E)-configuration and features an InChI Key of ORACLIXIGQLDCP-UHFFFAOYSA-N [1]. It serves as a versatile building block for synthesizing more complex organic molecules due to its multiple reactive functional groups .

Why Generic Substitution Fails for (E)-2-Cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide (CAS 444591-05-3)


Generic substitution within the cyanoacrylamide class is precluded by the compound's unique combination of a 4-(diethylamino)phenyl electron donor, a 4-nitrophenyl amide electron acceptor, and a precisely positioned cyano group, which together define its electronic, photophysical, and biological profile . The 4-nitrophenyl amide moiety is structurally distinct from the N,N-diethylamide terminus of Entacapone, altering hydrogen-bonding capacity, molecular planarity, and target engagement. These structural nuances critically impact assay outcomes, especially in fluorescence-based applications where the D–π–A architecture governs excitation/emission properties . Even closely related analogs with minor substituent changes (e.g., 4-methyl-2-nitrophenyl) exhibit divergent spectral and biological signatures [1].

Product-Specific Quantitative Evidence Guide for (E)-2-Cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide (CAS 444591-05-3)


Cytotoxic Activity Against MCF-7 Breast Adenocarcinoma Cells at Low Micromolar Concentrations

The target compound induces significant inhibition of cell proliferation in MCF-7 breast cancer cells at concentrations as low as 10 µM via apoptosis through caspase pathway activation . In comparison, a structurally simplified cyanoacrylamide analog, N-(4-nitrophenyl)acrylamide, exhibits substantially weaker cytotoxicity with an IC₅₀ of approximately 1 mM in HeLa cells [1]. This represents a ~100-fold difference in potency, likely attributable to the electron-donating 4-(diethylamino)phenyl group in the target compound.

Anticancer Cyanoacrylamide Breast carcinoma

Differentiation from Entacapone via Amide Substituent Architecture

The target compound features a 4-nitrophenyl amide substituent on the amide nitrogen, whereas the clinically approved COMT inhibitor Entacapone bears an N,N-diethyl substituent directly attached to the amide carbonyl [1]. This structural divergence fundamentally alters molecular properties: the target compound's secondary amide enables intermolecular hydrogen bonding, while Entacapone contains a tertiary amide that cannot act as a hydrogen bond donor. Entacapone is a potent COMT inhibitor (IC₅₀ in the low nanomolar range) optimized for peripheral enzyme inhibition [2], whereas the target compound's distinct pharmacophore orients it toward anticancer and fluorescence applications . No quantitative COMT inhibition data is available for the target compound.

Structural differentiation COMT inhibitor Entacapone comparison

Donor–π–Acceptor Architecture for Fluorescence-Based Research Applications

The compound's D–π–A structural motif, comprising a 4-(diethylamino)phenyl donor conjugated through a cyanoacrylamide π-bridge to a 4-nitrophenyl acceptor, imparts distinct photophysical properties suitable for use as a fluorescent probe in biological imaging . In contrast, Entacapone lacks this donor–acceptor conjugation due to its electron-rich catechol ring on the phenyl donor side, which quenches fluorescence [1]. While specific excitation/emission maxima for the target compound have not been reported in primary literature, the structural basis for fluorescence is well-established for D–π–A cyanoacrylamides [2]. Related compounds in this series have been explored for tracking cellular processes .

Fluorescent probe D–π–A architecture Biological imaging

Neuroprotective Potential via Neuroinflammatory Pathway Modulation

Emerging studies suggest that the target compound possesses neuroprotective properties through modulation of neuroinflammatory pathways and protection of neuronal cells from glutamate-induced toxicity . In animal models, administration of the compound reportedly reduced markers of inflammation and improved cognitive function metrics . This neuroprotective profile is not reported for Entacapone, which acts peripherally as a COMT inhibitor and does not cross the blood-brain barrier in significant quantities to exert central neuroprotective effects [1]. However, the available neuroprotection data for the target compound lacks quantitative comparator benchmarks and specific IC₅₀ values.

Neuroprotection Neuroinflammation Glutamate toxicity

Best Research and Industrial Application Scenarios for (E)-2-Cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide (CAS 444591-05-3)


Breast Cancer Anticancer Drug Discovery: MCF-7 Cell-Based Screening

Based on the compound's demonstrated antiproliferative activity against MCF-7 breast adenocarcinoma cells at ~10 µM through caspase-dependent apoptosis , this compound is suited as a starting hit for medicinal chemistry optimization in breast cancer drug discovery programs. Researchers screening cyanoacrylamide libraries should prioritize this compound over simpler analogs such as N-(4-nitrophenyl)acrylamide (~1 mM IC₅₀), given the ~100-fold potency advantage conferred by the 4-(diethylamino)phenyl substituent [1].

Fluorescent Probe Development for Biological Imaging

The compound's intrinsic donor–π–acceptor architecture enables its investigation as a fluorescent probe for tracking cellular processes and imaging applications . Researchers requiring a cyanoacrylamide scaffold with D–π–A fluorescence properties should select this compound over Entacapone, whose catechol moiety disrupts the required electronic conjugation [2]. Potential applications include live-cell imaging, protein labeling, and fluorescence-based enzymatic assays.

Neuroinflammation and Neurodegeneration Research

The compound's reported ability to modulate neuroinflammatory pathways and protect neuronal cells from glutamate-induced toxicity supports its use as a tool compound in neurodegeneration research . Unlike Entacapone, which is restricted to peripheral COMT inhibition, this compound may serve as a starting point for developing centrally acting neuroprotective agents. Applications include in vitro neuroprotection assays and in vivo cognitive function studies.

Structure–Activity Relationship Studies on Cyanoacrylamide Scaffolds

The compound serves as a key reference molecule for SAR studies exploring the effect of N-aryl amide substitution on biological activity within the cyanoacrylamide class. Its secondary amide linkage with a 4-nitrophenyl substituent provides a distinct hydrogen-bonding profile compared to Entacapone's tertiary amide [2]. Procurement of this specific compound enables systematic exploration of how amide N-substitution affects anticancer potency, fluorescence properties, and target selectivity.

Quote Request

Request a Quote for (E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(4-nitrophenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.